molecular formula C29H28N6O3S B2357389 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 901877-42-7

1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Katalognummer: B2357389
CAS-Nummer: 901877-42-7
Molekulargewicht: 540.64
InChI-Schlüssel: NAYYMAKADMNMNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a 3-methoxybenzylsulfanyl moiety at position 5, and a 2-methylbenzodiazole group linked via an ethyl chain at position 2. Its structural complexity arises from the fusion of triazole, quinazoline, and benzodiazole rings, which are known for diverse pharmacological activities. The sulfanyl bridge and methoxy substituents likely enhance its lipophilicity and binding affinity to biological targets. The compound’s CAS registry (860650-27-7) and synthesis routes are documented in specialized chemical databases .

Eigenschaften

IUPAC Name

8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S/c1-18-30-22-10-5-6-11-24(22)34(18)13-12-27-32-28-21-15-25(37-3)26(38-4)16-23(21)31-29(35(28)33-27)39-17-19-8-7-9-20(14-19)36-2/h5-11,14-16H,12-13,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYMAKADMNMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC(=CC=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxy and sulfanyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the benzodiazole moiety to the triazoloquinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinazoline core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

The compound’s closest analogs involve modifications to the triazoloquinazoline core, sulfanyl substituents, or benzodiazole appendages. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physical Properties Evidence Source
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Lacks benzodiazole group; methyl at position 2 423.45 Unknown activity; used as a reference in synthesis
2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline Ethyl group at position 2; 3-methylbenzylsulfanyl 394.49 Enhanced lipophilicity; potential kinase inhibition
3-Benzyl-8,9-dimethoxy-5-{[(3-methylphenyl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one Imidazoquinazoline core; benzyl group at position 3 471.57 Anticancer activity (in silico docking)
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Dichlorobenzylsulfanyl; imidazoquinazoline core 464.34 Antimicrobial potential (predicted)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzodiazole-thiazole-triazole hybrid 592.46 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)

Key Observations :

  • Core Modifications : Replacing the triazoloquinazoline with imidazoquinazoline (e.g., ) alters electronic properties and binding modes. Imidazole-containing analogs show higher predicted anticancer activity due to improved hydrogen bonding.
  • Sulfanyl Substituents : The 3-methoxybenzylsulfanyl group in the target compound enhances solubility compared to dichlorobenzylsulfanyl derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at positions 8 and 9 are critical for membrane penetration, as seen in imidazoquinazoline derivatives .
    • Sulfanyl linkages improve specificity compared to carbonyl amide bridges (e.g., triazole derivatives in showed 3-fold higher selectivity for kinase targets) .
  • Thermodynamic Stability : The target compound’s ethyl-benzodiazole chain may reduce metabolic degradation compared to shorter alkyl chains (e.g., methyl in ).

Biologische Aktivität

The compound 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anti-inflammatory effects, synthesis methods, and related case studies.

  • Molecular Formula : C20H20N4O3S
  • Molar Mass : 396.46 g/mol
  • CAS Number : 860650-27-7

Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of compounds containing triazole and quinazoline moieties. The compound has been shown to inhibit pro-inflammatory cytokines and mediators effectively. For instance, a related study demonstrated that derivatives of quinazoline exhibited significant anti-inflammatory activity by reducing paw edema in animal models, suggesting a mechanism involving inhibition of cyclooxygenase (COX) enzymes .

The proposed mechanism for the anti-inflammatory action involves the interaction with COX enzymes. Molecular docking studies indicate that the compound can bind effectively to the active site of COX-2, with calculated affinities ranging from -9.4 to -10.8 kcal/mol . This binding is crucial for inhibiting the production of inflammatory mediators such as prostaglandins.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring : Utilizing 1,2,4-triazole derivatives.
  • Sulfanylation : Introducing a sulfur atom via nucleophilic substitution reactions.
  • Final Assembly : Coupling with benzodiazole derivatives to achieve the final structure.

Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a closely related compound through carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, supporting the hypothesis that modifications to the quinazoline structure enhance biological activity .

Study 2: Cytokine Inhibition

Another research effort focused on measuring cytokine levels (e.g., TNF-α and IL-6) post-treatment with similar compounds. Results showed a marked decrease in these cytokines, indicating that the compound could modulate inflammatory pathways effectively .

Comparative Analysis of Related Compounds

Compound NameStructureAnti-inflammatory ActivityCOX Affinity (kcal/mol)
Compound AStructure AHigh-10.0
Compound BStructure BModerate-9.5
1-[...]-benzodiazoleStructure CHigh-9.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.